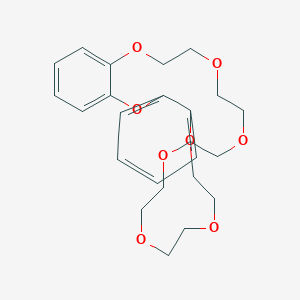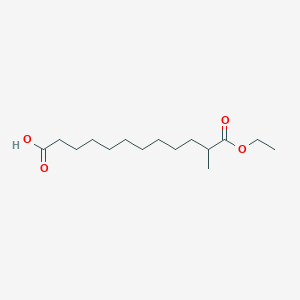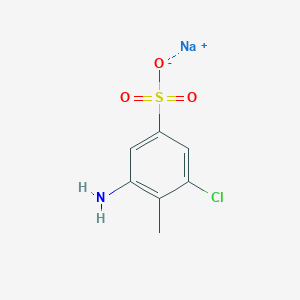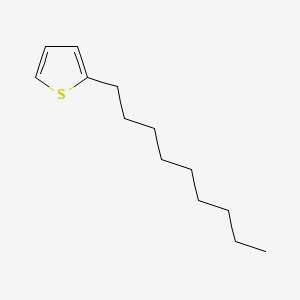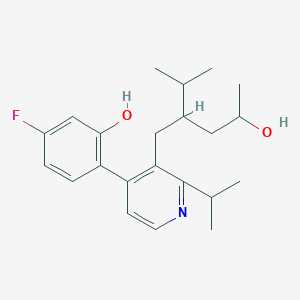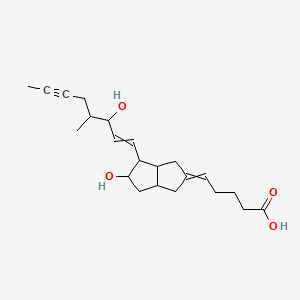![molecular formula C25H23N8NaO7S2 B8057858 sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8057858.png)
sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[42Lanthanum Pentanickel . It is an intermetallic compound composed of lanthanum and nickel, presenting a calcium pentacopper crystal structure . This compound is notable for its hydrogen storage capacity and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanum Pentanickel is typically synthesized through high-temperature solid-state reactions. The process involves heating lanthanum and nickel powders in a stoichiometric ratio under an inert atmosphere to prevent oxidation. The reaction is carried out at temperatures around 1000°C to ensure complete formation of the intermetallic compound .
Industrial Production Methods: In industrial settings, the production of Lanthanum Pentanickel involves similar high-temperature processes but on a larger scale. The raw materials are mixed and heated in large furnaces, and the resulting product is then cooled and ground into a fine powder for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Lanthanum Pentanickel undergoes several types of chemical reactions, primarily involving hydrogen absorption and desorption. It can absorb hydrogen to form hydrides, such as LaNi5Hx, where x is approximately 6 .
Common Reagents and Conditions: The hydrogenation reactions typically occur under slightly elevated pressures and lower temperatures. Dehydrogenation, on the other hand, requires higher temperatures to release the absorbed hydrogen .
Major Products: The primary product of these reactions is the hydride LaNi5Hx. The compound can repeatedly absorb and release hydrogen, making it useful for hydrogen storage applications .
Aplicaciones Científicas De Investigación
Lanthanum Pentanickel has several scientific research applications:
Chemistry: It is used as a hydrogen storage material due to its ability to absorb and release hydrogen efficiently.
Biology: Research is ongoing to explore its potential in biological systems, particularly in hydrogen-related biochemical processes.
Mecanismo De Acción
The mechanism by which Lanthanum Pentanickel exerts its effects is primarily through its ability to absorb and release hydrogen. The compound’s crystal structure allows hydrogen atoms to occupy interstitial sites, forming hydrides. This process is reversible, enabling the compound to act as an efficient hydrogen storage material .
Comparación Con Compuestos Similares
Lanthanum Nickel Alloy: Similar in composition but may have different stoichiometric ratios.
Calcium Pentacopper: Shares a similar crystal structure but involves different elements.
Uniqueness: Lanthanum Pentanickel is unique due to its high hydrogen storage capacity and the stability of its hydrides. This makes it particularly valuable in applications requiring efficient and reversible hydrogen storage .
Propiedades
IUPAC Name |
sodium;(6R,7R)-7-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N8O7S2.Na/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2;/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40);/q;+1/p-1/t17?,18-,23-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWWMGQFMUUYIY-QAOXVKOZSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N8NaO7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({[5-(Diethylamino)pentan-2-yl]amino}methyl)-1-azabicyclo[2.2.2]oct-3-yl]ethanol](/img/structure/B8057797.png)

![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ethyl carbonate](/img/structure/B8057821.png)
![[(8R,9S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B8057825.png)
